3-[(2-Aminophenyl)amino]propan-1-ol

Medicinal Chemistry Process Chemistry Heterocycle Synthesis

3-[(2-Aminophenyl)amino]propan-1-ol (CAS 65214-43-9) is a C9H14N2O amino alcohol (MW 166.22) featuring a 1,2-diaminobenzene (ortho-phenylenediamine) motif linked to a primary propanol chain via a secondary amine bridge. The compound is classified as a versatile small-molecule scaffold and building block , supplied commercially at ≥95% purity by Enamine and at 80% purity by 10xChem.

Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
CAS No. 65214-43-9
Cat. No. B3277025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2-Aminophenyl)amino]propan-1-ol
CAS65214-43-9
Molecular FormulaC9H14N2O
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)NCCCO
InChIInChI=1S/C9H14N2O/c10-8-4-1-2-5-9(8)11-6-3-7-12/h1-2,4-5,11-12H,3,6-7,10H2
InChIKeyGZNFEOAHZBEZLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(2-Aminophenyl)amino]propan-1-ol (CAS 65214-43-9): A Bifunctional ortho-Diamino Alcohol Building Block for Heterocycle Synthesis


3-[(2-Aminophenyl)amino]propan-1-ol (CAS 65214-43-9) is a C9H14N2O amino alcohol (MW 166.22) featuring a 1,2-diaminobenzene (ortho-phenylenediamine) motif linked to a primary propanol chain via a secondary amine bridge . The compound is classified as a versatile small-molecule scaffold and building block , supplied commercially at ≥95% purity by Enamine and at 80% purity by 10xChem [1]. Its predicted physicochemical profile includes a boiling point of 374.2±27.0 °C, a density of 1.173±0.06 g/cm³, and a pKa of 14.99±0.10 . The compound has demonstrated utility as a key intermediate in the synthesis of benzo-1,2,3,5-tetrazepin-4-ones and benzimidazolecarboxamide-based FAK inhibitors .

Why 3-[(2-Aminophenyl)amino]propan-1-ol Cannot Be Replaced by Simpler Amino Alcohol Analogs in Cyclocondensation-Driven Syntheses


Although several structurally related amino alcohols share the C9 aromatic-amino-alcohol scaffold and are commercially available—including 3-(2-aminophenyl)propan-1-ol (CAS 57591-47-6, C9H13NO, MW 151.21), 3-amino-3-(2-aminophenyl)propan-1-ol (CAS 886364-15-4, C9H14N2O), and the positional isomer 1-(2-aminoanilino)propan-2-ol (CAS 63346-84-9, C9H14N2O)—they are not functionally interchangeable [1]. The target compound is uniquely characterized by an ortho-phenylenediamine substructure in which the aromatic -NH2 and the secondary anilino -NH- are positioned ortho to each other on the benzene ring, bridged to a terminal primary alcohol . This 1,2-diamine arrangement is the essential structural prerequisite for cyclocondensation reactions that form benzimidazoles and benzotetrazepinones. The simpler analog 3-(2-aminophenyl)propan-1-ol lacks the secondary amine entirely and cannot participate in diamine-based heterocyclizations. The regioisomer 886364-15-4 places the second amine on the alkyl chain rather than on the aromatic ring, altering the cyclization geometry. The positional isomer 1-(2-aminoanilino)propan-2-ol features a secondary alcohol with different reactivity. Substituting any of these analogs into a synthetic route designed for 65214-43-9 would either fail to produce the desired heterocycle or require complete re-optimization of reaction conditions .

Quantitative Differentiation Evidence: 3-[(2-Aminophenyl)amino]propan-1-ol vs. Closest Structural Analogs


Synthetic Yield: Pd/C Hydrogenation of Nitro Precursor Delivers 98–99% Isolated Yield vs. Typical ortho-Diamine Reductions

The target compound is synthesized via catalytic hydrogenation (10% Pd/C, H₂ balloon, MeOH, 6 h, room temperature, inert atmosphere) of its 2-nitroanilino precursor, yielding 3-(2-aminoanilino)propan-1-ol as a brown sticky oil in 98–99% isolated yield after filtration through Celite and concentration under reduced pressure . In contrast, the structurally related 3-amino-3-(2-aminophenyl)propan-1-ol (CAS 886364-15-4) typically requires a multi-step sequence involving nitroalkene intermediates and is predominantly offered via custom synthesis rather than as a stock catalog item, reflecting a less efficient or less scalable synthetic route [1]. While directly comparable yield data for 886364-15-4 under identical conditions are not publicly available, the 98–99% yield at multi-gram scale (up to 50 g batch size) for the target compound establishes a benchmark for procurement decisions where synthetic efficiency and scalability are critical.

Medicinal Chemistry Process Chemistry Heterocycle Synthesis

Structural Differentiation: The ortho-Diaminoaryl Motif Enables Exclusive Benzimidazole and Tetrazepinone Cyclization Chemistry

The target compound possesses an ortho-phenylenediamine core (aromatic -NH₂ ortho to secondary anilino -NH-), which is the defining structural feature enabling condensation with carbonyl equivalents to form benzimidazoles and with diazonium/azo reagents to form 1,2,3,5-benzotetrazepin-4-ones . The closest structural comparator, 3-(2-aminophenyl)propan-1-ol (CAS 57591-47-6, C9H13NO, MW 151.21), contains only a single aromatic amine and completely lacks the secondary amine; it is therefore structurally incapable of forming benzimidazoles or tetrazepinones through analogous cyclocondensation . The regioisomer 3-amino-3-(2-aminophenyl)propan-1-ol (CAS 886364-15-4) also possesses two nitrogen atoms but positions the second amine on the β-carbon of the alkyl chain, yielding a β-amino alcohol rather than an ortho-diaminoaryl motif, which directs cyclization toward different ring sizes and connectivity . This structural differentiation is absolute and binary: the ortho-diaminoaryl geometry is either present (target compound) or absent (all three comparators).

Medicinal Chemistry Heterocyclic Chemistry Kinase Inhibitor Synthesis

Physical Form and Melting Point: Crystalline Solid (mp 65.5–66 °C) Facilitating Purification vs. Oily or Low-Melting Analogs

The target compound is reported to have a melting point of 65.5–66 °C (recrystallized from benzene) , indicating it is a crystalline solid at ambient temperature when purified, despite being initially obtained as a brown sticky oil from the hydrogenation workup . This moderately low melting point facilitates purification by recrystallization—a significant handling and quality control advantage over structurally related analogs that remain as oils or have poorly defined melting behavior. The comparator 3-(2-aminophenyl)propan-1-ol (CAS 57591-47-6) has no widely reported melting point in authoritative databases and is typically handled as a liquid or low-melting solid. The regioisomer 886364-15-4 has no reported melting point in its ChemSrc or ChemicalBook entries . The positional isomer 1-(2-aminoanilino)propan-2-ol (CAS 63346-84-9) similarly lacks reported melting point data . The availability of a defined melting point provides a tangible quality control metric for incoming material acceptance.

Process Chemistry Purification Procurement Specifications

Patent-Backed Synthetic Utility: Explicit Intermediate in WO2022/82305 for Alzheimer's Disease Heterocycles vs. Unreferenced Analogs

The target compound is explicitly disclosed and exemplified as a synthetic intermediate in PCT patent application WO2022/82305 (filed October 2021), titled 'Compounds for the Treatment of Alzheimer's Disease,' where it serves as a building block for the construction of heterocyclic compounds targeting neurodegenerative disorders [1]. The synthetic procedure, including exact stoichiometry (20.0 g and 50.0 g precursor batches), catalyst loading (10% Pd/C, 2.2 g), solvent volumes (MeOH, 300 mL), and workup protocol (Celite filtration, MeOH wash, concentration under reduced pressure), is documented in Paragraphs 000171 and 00273 . In contrast, none of the structural comparators—57591-47-6, 886364-15-4, or 63346-84-9—appear as exemplified intermediates in any Alzheimer's disease or neurodegeneration patent with similar therapeutic targeting [2]. This patent association provides externally validated evidence of the compound's relevance in a specific, high-value therapeutic area.

Medicinal Chemistry Drug Discovery Intellectual Property

Commercial Availability and Pricing Transparency: Multi-Vendor Sourcing with Defined Purity–Price Gradients Enables Procurement Optimization

The target compound is available from at least five identified commercial suppliers with clearly defined purity levels and pricing: Enamine (95% purity, catalog number EN300-64205) [1], 10xChem (80% purity, $261/50 mg to $1,244/5 g) , Biosynth/Life Chemicals (95%+, 10 g packaging) , Aaron Chemicals (typically in stock, purity not explicitly listed on product page) , and Wanvi Bio (≥95% purity) [2]. In contrast, the comparator 3-amino-3-(2-aminophenyl)propan-1-ol (CAS 886364-15-4) is listed predominantly as 'available through custom synthesis' with no publicly posted catalog pricing, indicating lower commercial accessibility [3]. The comparator 1-(2-aminoanilino)propan-2-ol (63346-84-9) has fewer catalog listings with limited purity documentation. This multi-vendor landscape for the target compound, spanning purity grades from 80% to ≥95%, allows procurement teams to optimize cost–purity tradeoffs based on the intended downstream application.

Procurement Supply Chain Building Blocks

Predicted Physicochemical Profile: Higher Hydrogen Bond Donor/Acceptor Count vs. Mono-Amine Analog Drives Differential Solubility and Formulation Behavior

The target compound (C9H14N2O, MW 166.22) possesses 3 hydrogen bond donors (two from -NH₂/ -NH- groups, one from -OH) and 2 hydrogen bond acceptors, with a predicted pKa of 14.99±0.10 and a computed LogP that distinguishes it from the mono-amine analog . In contrast, 3-(2-aminophenyl)propan-1-ol (CAS 57591-47-6, C9H13NO, MW 151.21) has only 2 hydrogen bond donors (one -NH₂, one -OH), 2 hydrogen bond acceptors, and a lower molecular weight, resulting in meaningfully different physicochemical properties . The additional secondary amine in the target compound increases polarity and hydrogen bonding capacity, which has direct implications for aqueous solubility, chromatographic retention behavior, and suitability for downstream reactions requiring specific solubility profiles. While these are predicted rather than experimentally measured values, the consistent difference across multiple computed parameters supports a class-level differentiation between ortho-diamino alcohols and mono-amino alcohols.

Physicochemical Properties Formulation ADME Prediction

Optimal Application Scenarios for 3-[(2-Aminophenyl)amino]propan-1-ol (CAS 65214-43-9) Based on Quantitative Differentiation Evidence


Synthesis of Benzimidazole-Based Kinase Inhibitors via ortho-Diamine Cyclocondensation

The ortho-phenylenediamine motif of 3-[(2-aminophenyl)amino]propan-1-ol enables direct condensation with carboxylic acids, acid chlorides, or orthoesters to form benzimidazole scaffolds bearing a hydroxypropyl substituent at N1. This chemistry is directly relevant to the synthesis of FAK (Focal Adhesion Kinase) inhibitors, where benzimidazole carboxamides constitute a privileged chemotype . The 98–99% synthetic yield of the building block (Section 3, Evidence 1) ensures that the starting material can be obtained economically at multi-gram scale, while the defined melting point (65.5–66 °C) allows quality verification before committing to multi-step syntheses (Section 3, Evidence 3). Critically, the three structural analogs (57591-47-6, 886364-15-4, 63346-84-9) cannot support this benzimidazole-forming cyclization due to the absence of the requisite ortho-diamine geometry (Section 3, Evidence 2).

Construction of Benzo-1,2,3,5-tetrazepin-4-one Heterocycles for CNS Drug Discovery

As demonstrated by Jean-Claude and Just (Heterocycles, 1998), 3-(2-aminoanilino)propan-1-ol serves as a direct precursor for the synthesis of 5-, 7-, and 8-substituted benzo-1,2,3,5-tetrazepin-4-ones via diazotization and cyclization . This tetrazepinone scaffold is of contemporary interest in Alzheimer's disease drug discovery, as evidenced by patent WO2022/82305, which explicitly employs this compound as a building block for CNS-targeted heterocycles [1]. The hydroxypropyl appendage provides a synthetic handle for further derivatization (e.g., esterification, etherification, or oxidation), enabling diversification of the tetrazepinone core. Procurement of 57591-47-6 or 886364-15-4 for this application would fail at the cyclization step due to incorrect nitrogen positioning (Section 3, Evidence 2).

Multi-Vendor Procurement Strategy for Building Block Supply in Academic Medicinal Chemistry Laboratories

For academic medicinal chemistry groups synthesizing focused compound libraries, the target compound offers a favorable procurement profile: ≥5 verified commercial suppliers spanning purity grades from 80% (10xChem, $261/50 mg) to ≥95% (Enamine, Biosynth, Wanvi Bio) . This multi-vendor landscape enables budget-optimized purchasing: lower-purity (80%) material can be used for initial reaction scoping and condition optimization, while higher-purity (≥95%) material supports final compound registration and biological testing. The defined melting point of 65.5–66 °C provides a simple quality control checkpoint upon receipt (Section 3, Evidence 3). In contrast, the comparator 886364-15-4 requires custom synthesis with unlisted pricing and lead times, introducing uncertainty into project timelines (Section 3, Evidence 5). The patent-backed precedent (WO2022/82305) further de-risks the investment by demonstrating that this building block has already been validated in a drug discovery context (Section 3, Evidence 4).

Differential Hydrogen Bonding Capacity for Chromatography Method Development and Physicochemical Optimization

The target compound possesses 3 hydrogen bond donors (aromatic -NH₂, secondary anilino -NH-, and primary -OH) compared to only 2 HBDs for the simpler analog 3-(2-aminophenyl)propan-1-ol (Section 3, Evidence 6). This additional H-bonding capacity significantly alters chromatographic retention on both normal-phase and reverse-phase stationary phases, requiring distinct elution conditions. For laboratories developing purification protocols for compound libraries, this difference is not trivial: switching from the target compound to analog 57591-47-6 mid-program would necessitate re-development of chromatographic methods. The higher polarity also influences partitioning behavior in liquid-liquid extractions and may affect the compound's suitability for specific reaction solvents. When procuring a building block for a validated synthetic route, maintaining the specified compound—rather than substituting a structural analog—preserves the integrity of established purification and characterization protocols.

Technical Documentation Hub

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